molecular formula C15H10ClN3S B2447146 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile CAS No. 1411990-17-4

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile

Cat. No. B2447146
CAS RN: 1411990-17-4
M. Wt: 299.78
InChI Key: FZLIWXNDPHIHCF-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile, also known as CCTN, is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound belongs to the class of nicotinonitrile derivatives and has shown promising results in several studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile involves the formation of a thioether linkage between the cyanoethyl group of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile and the thiol group of cysteine. This reaction results in the production of a fluorescent product that can be easily detected and quantified.
Biochemical and Physiological Effects:
6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to have several biochemical and physiological effects. In addition to its use as a fluorescent probe for the detection of cysteine, 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile in lab experiments is its high selectivity for cysteine. 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to selectively react with cysteine in the presence of other amino acids, making it a useful tool for studying the role of cysteine in various biological processes. However, one limitation of using 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for the use of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile in scientific research. One potential direction is the development of new fluorescent probes based on the structure of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile for the detection of other biomolecules. Additionally, 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile could be used in the development of new antioxidant and anti-inflammatory therapies. Finally, further studies could be conducted to explore the potential role of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile in the regulation of cellular signaling pathways.

Synthesis Methods

The synthesis of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 4-chloro-α-cyanocinnamic acid. The resulting product is then reacted with 2-bromoethyl thioacetate in the presence of potassium carbonate and DMF to give 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile.

Scientific Research Applications

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been widely studied for its potential use in various scientific research applications. One of the most promising applications of 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile is its use as a fluorescent probe for the detection of cysteine in biological systems. 6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile has been shown to selectively react with cysteine and produce a strong fluorescent signal, making it a useful tool for studying the role of cysteine in various biological processes.

properties

IUPAC Name

6-(4-chlorophenyl)-2-(2-cyanoethylsulfanyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3S/c16-13-5-2-11(3-6-13)14-7-4-12(10-18)15(19-14)20-9-1-8-17/h2-7H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLIWXNDPHIHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)SCCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-2-((2-cyanoethyl)thio)nicotinonitrile

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